molecular formula C5H9Br B041573 Bromocyclopentane CAS No. 137-43-9

Bromocyclopentane

Cat. No. B041573
CAS RN: 137-43-9
M. Wt: 149.03 g/mol
InChI Key: BRTFVKHPEHKBQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromocyclopentane often involves carbocyclic annulations, highlighting the importance of stereocontrolled intramolecular free-radical cyclization for carbon-carbon bond formation. This method is a cornerstone in creating cyclopentane rings, a structural motif prevalent in many bioactive compounds and advanced materials (Durand et al., 2004). Transition-metal-catalyzed reactions, including C–H bond activation strategies, have also emerged as efficient routes for synthesizing cyclopentane derivatives, showcasing the advancement in macrocyclization techniques (Wang et al., 2023).

Scientific Research Applications

  • Type 2 Diabetes Treatment : Bromocriptine, a derivative of bromocyclopentane, has been found effective in treating type 2 diabetes. Cycloset™, a formulation of bromocriptine mesylate, improves glycemic control and reduces HbA1c levels (Scranton et al., 2007). Another study noted that a quick-release formulation of bromocriptine may reset circadian rhythms and improve insulin resistance in type 2 diabetes patients (Holt et al., 2010).

  • Organic Synthesis : In organic chemistry, bromocyclopentane is used to synthesize novel compounds. For instance, it is involved in reactions leading to unsaturated nucleosides with potential applications in organic synthesis (Cheng et al., 1997). Another study highlighted its role in forming spiro-3,4-dihydropyran-2-one derivatives, useful in various organic syntheses (Kirillov & Gavrilov, 2008).

  • Cancer Research : Bromocyclopentane derivatives like Molibresib, a bromodomain and extra-terminal domain inhibitor, have shown potential in treating NUT carcinoma and other solid tumors, displaying an acceptable safety profile and antitumor activity (Piha-Paul et al., 2019).

  • Pharmacological Studies : In pharmacology, the metabolism and excretion of bromocyclopentane and its derivatives have been a subject of study. For example, its rapid excretion in rabbits, with glucosiduronic acid playing a key role, was observed (James et al., 1970). In another context, bromocriptine therapy, which includes bromocyclopentane, was found to not alter gonadotropin secretion in certain patients (Steingold et al., 1986).

  • Physical and Chemical Properties : Studies have also focused on understanding the physical and chemical properties of bromocyclopentane. For instance, its unique microwave spectrum and pseudorotational motion have been investigated (Durig et al., 2000). Another study examined its molecular structure and pseudorotational motion through gas-phase electron diffraction (Bickford & Shen, 2001).

Safety And Hazards

Bromocyclopentane is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

bromocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFVKHPEHKBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059670
Record name Cyclopentane, bromo-
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Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bromocyclopentane

CAS RN

137-43-9
Record name Cyclopentyl bromide
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Record name Bromocyclopentane
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Record name Bromocyclopentane
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Record name Cyclopentane, bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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